molecular formula C5H11NO3 B14434864 Methyl (methoxymethyl)methylcarbamate CAS No. 76469-93-7

Methyl (methoxymethyl)methylcarbamate

Cat. No.: B14434864
CAS No.: 76469-93-7
M. Wt: 133.15 g/mol
InChI Key: BVHACADCJRBMDV-UHFFFAOYSA-N
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Description

Methyl (methoxymethyl)methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (methoxymethyl)methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanol and urea. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler carbamate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

Methyl (methoxymethyl)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (methoxymethyl)methylcarbamate exerts its effects involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. This allows for greater control and selectivity in chemical reactions. The compound’s molecular targets include amine groups in peptides and other organic molecules, and its pathways involve the formation and cleavage of carbamate bonds under specific conditions .

Similar Compounds:

Uniqueness: this compound is unique in its specific reactivity and stability as a protecting group. Its ability to be installed and removed under mild conditions makes it particularly valuable in complex organic syntheses, where selective protection and deprotection are crucial.

Properties

76469-93-7

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl N-(methoxymethyl)-N-methylcarbamate

InChI

InChI=1S/C5H11NO3/c1-6(4-8-2)5(7)9-3/h4H2,1-3H3

InChI Key

BVHACADCJRBMDV-UHFFFAOYSA-N

Canonical SMILES

CN(COC)C(=O)OC

Origin of Product

United States

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